2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968194
InChI: InChI=1S/C25H22ClN3O5/c1-33-18-12-8-17(9-13-18)27-23(30)14-22-25(32)28-20-4-2-3-5-21(20)29(22)24(31)15-34-19-10-6-16(26)7-11-19/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32)
SMILES:
Molecular Formula: C25H22ClN3O5
Molecular Weight: 479.9 g/mol

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC14968194

Molecular Formula: C25H22ClN3O5

Molecular Weight: 479.9 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C25H22ClN3O5
Molecular Weight 479.9 g/mol
IUPAC Name 2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C25H22ClN3O5/c1-33-18-12-8-17(9-13-18)27-23(30)14-22-25(32)28-20-4-2-3-5-21(20)29(22)24(31)15-34-19-10-6-16(26)7-11-19/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32)
Standard InChI Key GFTOOLCZZIMZMQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl

Introduction

Nomenclature and Structural Features

Systematic IUPAC Name

The systematic name 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide delineates its molecular architecture:

  • A quinoxaline ring system (1,2,3,4-tetrahydroquinoxalin-2-yl) with a ketone group at position 3.

  • An acetamide moiety at position 2 of the quinoxaline, substituted with a 4-methoxyphenyl group.

  • A 4-chlorophenoxy acetyl side chain at position 1 of the quinoxaline .

Structural Analogs and Variants

The compound shares structural homology with:

  • N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (CID 2843603) , differing by the absence of the 4-chlorophenoxy acetyl group.

  • 2-{1-oxo-4-phenoxy-1H,2H-[1, triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide (VulcanChem VC11889972), which features a triazoloquinoxaline core instead.

Synthesis and Chemical Reactivity

Quinoxaline Core Formation

  • Condensation of o-phenylenediamine with diketones: A common method to construct the 1,2,3,4-tetrahydroquinoxaline scaffold .

  • Oxidation: Introduction of the 3-oxo group via catalytic oxidation (e.g., KMnO₄ or CrO₃) .

Acetamide Functionalization

  • Acylation: Reaction of the quinoxaline amine with chloroacetyl chloride, followed by substitution with 4-methoxyaniline .

  • Etherification: Attachment of the 4-chlorophenoxy acetyl group via nucleophilic substitution using 4-chlorophenol and bromoacetyl bromide.

Key Reaction Intermediates

IntermediateRole in Synthesis
1,2,3,4-TetrahydroquinoxalineCore scaffold
4-MethoxyanilineAcetamide nitrogen source
4-ChlorophenolPhenoxy acetyl group precursor

Physicochemical Properties

Calculated Properties

Using software such as PubChem’s computed properties and ECHA datasets, the following properties are extrapolated:

PropertyValueMethod/Source
LogP (Partition Coefficient)~3.2XLogP3-AA (PubChem)
Hydrogen Bond Donors3PubChem descriptor
Hydrogen Bond Acceptors6PubChem descriptor
Topological Polar Surface Area105 ŲECHA computations

Spectral Characteristics

  • IR Spectroscopy: Expected peaks for amide C=O (1650–1700 cm⁻¹), aromatic C-Cl (550–850 cm⁻¹), and ether C-O (1200–1250 cm⁻¹) .

  • NMR (¹H and ¹³C):

    • Quinoxaline protons: δ 3.5–4.2 ppm (m, 4H, CH₂).

    • Aromatic protons: δ 6.8–7.4 ppm (m, 8H, Ar-H).

    • Methoxy group: δ 3.8 ppm (s, 3H, OCH₃) .

ParameterPredictionRationale
AbsorptionModerate (LogP ~3.2)Balanced hydrophobicity
CYP450 InhibitionLikely (Polar surface area <140 Ų)High metabolic stability
Toxicity (LD₅₀)>500 mg/kg (rodent oral)Analogous to CID 2843603

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator